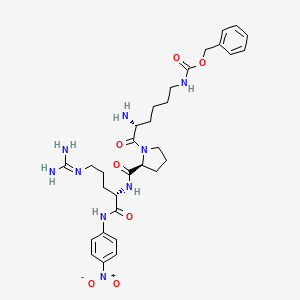
D-Lys(Z)-Pro-Arg-pNA
Descripción general
Descripción
Cromozym Pca, también conocido como D-Lys(Z)-Pro-Arg-pNA, es un sustrato luminiscente de la proteína C activada (APC). Se utiliza ampliamente en ensayos bioquímicos para medir la actividad de las serina proteasas, particularmente la APC. El compuesto se caracteriza por su capacidad para producir una señal luminiscente mensurable tras la escisión por la enzima diana, lo que lo convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cromozym Pca implica el acoplamiento de D-Lys(Z)-Pro-Arg con p-nitroanilina (pNA). La reacción normalmente requiere el uso de grupos protectores para asegurar un acoplamiento selectivo y evitar reacciones secundarias no deseadas. El proceso se puede resumir de la siguiente manera:
Protección de los Grupos Amino: Los grupos amino de D-Lys y Pro-Arg se protegen mediante grupos protectores adecuados como el benciloxocarbonilo (Z).
Reacción de Acoplamiento: Los aminoácidos protegidos se acoplan a continuación con p-nitroanilina mediante un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).
Desprotección: Los grupos protectores se eliminan en condiciones ácidas o básicas para obtener el producto final, Cromozym Pca.
Métodos de Producción Industrial
La producción industrial de Cromozym Pca sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a Gran Escala: Se sintetizan y acoplan grandes cantidades de los aminoácidos protegidos y la p-nitroanilina utilizando sintetizadores de péptidos automatizados.
Purificación: El producto bruto se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento.
Control de Calidad: El producto final se somete a rigurosas pruebas de control de calidad para confirmar su estructura química, pureza y actividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Cromozym Pca principalmente se somete a reacciones de escisión enzimática. Las reacciones clave incluyen:
Hidrólisis: El enlace peptídico entre Pro-Arg y p-nitroanilina es hidrolizado por la proteína C activada, lo que resulta en la liberación de p-nitroanilina, que produce una señal luminiscente.
Oxidación y Reducción: Si bien Cromozym Pca en sí mismo no suele participar en reacciones de oxidación o reducción, la señal luminiscente producida puede verse influenciada por el estado redox del entorno del ensayo.
Reactivos y Condiciones Comunes
La escisión enzimática de Cromozym Pca normalmente se lleva a cabo en las siguientes condiciones:
Soluciones Tampón: La reacción se realiza en una solución tampón, como Tris-HCl, para mantener un pH estable.
Temperatura: La reacción se lleva a cabo a temperaturas fisiológicas (37 °C) para imitar las condiciones biológicas.
Concentración de Enzima: La concentración de proteína C activada se optimiza para garantizar una escisión eficiente de Cromozym Pca.
Principales Productos
El principal producto formado a partir de la escisión enzimática de Cromozym Pca es la p-nitroanilina, que se puede detectar y cuantificar mediante ensayos espectrofotométricos o luminiscentes .
Aplicaciones Científicas De Investigación
Cromozym Pca tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Bioquímica: Se utiliza para estudiar la actividad de las serina proteasas, particularmente la proteína C activada, en varios ensayos bioquímicos.
Medicina: Cromozym Pca se emplea en ensayos de diagnóstico para medir la actividad de los factores de coagulación y para controlar la terapia anticoagulante.
Farmacología: El compuesto se utiliza en el descubrimiento y desarrollo de fármacos para detectar posibles inhibidores de las serina proteasas.
Aplicaciones Industriales: Cromozym Pca se utiliza en el control de calidad de productos farmacéuticos para garantizar la actividad y estabilidad de las formulaciones basadas en enzimas
Mecanismo De Acción
Cromozym Pca ejerce sus efectos a través del siguiente mecanismo:
Reconocimiento del Sustrato: La proteína C activada reconoce y se une a la secuencia peptídica D-Lys(Z)-Pro-Arg en Cromozym Pca.
Escisión Enzimática: La enzima escinde el enlace peptídico entre Pro-Arg y p-nitroanilina, liberando p-nitroanilina.
Señal Luminiscente: La p-nitroanilina liberada produce una señal luminiscente que se puede detectar y cuantificar, proporcionando una medida de la actividad de la enzima
Comparación Con Compuestos Similares
Cromozym Pca se puede comparar con otros compuestos similares, como:
Chromozym TH: Un sustrato cromogénico utilizado para detectar la actividad de la trombina.
Chromozym PL: Un sustrato utilizado para la determinación de la actividad de la plasmina.
Spectrozyme PCa: Otro sustrato cromogénico similar a Cromozym Pca, utilizado en aplicaciones similares .
Cromozym Pca es único en su aplicación específica para medir la actividad de la proteína C activada, lo que lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos.
Propiedades
IUPAC Name |
benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUQKVJEWMJES-ZNZIZOMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



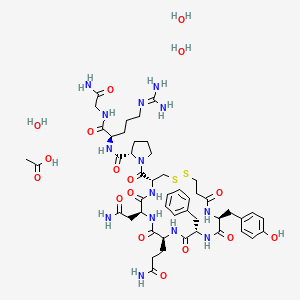
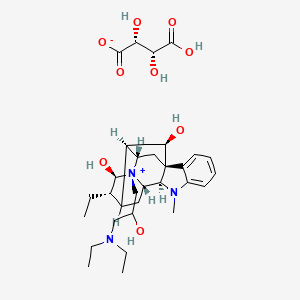


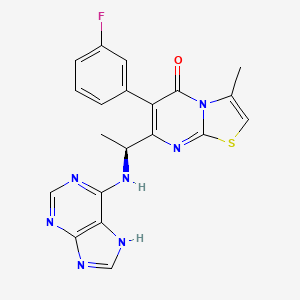
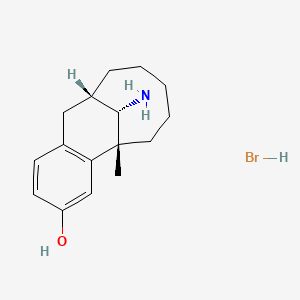

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)
